N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole-1-sulfonamide
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Description
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole-1-sulfonamide is a useful research compound. Its molecular formula is C11H20BN3O4S and its molecular weight is 301.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Liao et al. (2022) focused on the synthesis and characterization of a related compound, demonstrating the use of spectroscopic methods like FT-IR, NMR, and X-ray diffraction for structural confirmation (Liao, Liu, Wang, & Zhou, 2022).
Biological Activity
- Kucukoglu et al. (2016) investigated a series of polymethoxylated-pyrazoline benzene sulfonamides for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes (Kucukoglu et al., 2016).
- Another study by Badgujar, More, & Meshram (2018) synthesized new sulfonamides and evaluated their antimicrobial and antioxidant activities, indicating the compound's potential in therapeutic applications (Badgujar, More, & Meshram, 2018).
Chemical Properties and Reactions
- Research by Ren et al. (2000) described the synthesis and herbicidal activities of various sulfonamides, showing the compound's utility in agricultural chemistry (Ren et al., 2000).
- A study by Kannoujia et al. (2023) focused on the identification and characterization of an impurity in a fungicide, demonstrating the importance of chemical analysis in ensuring the safety and efficacy of agrochemicals (Kannoujia et al., 2023).
Catalysis and Synthesis Techniques
- Research by Ran et al. (2015) used similar compounds in the synthesis of local anesthetic agents, highlighting the role of these compounds in medicinal chemistry (Ran, Li, & Zhang, 2015).
Molecular Docking and Computational Studies
- A study by Ghorab et al. (2016) involved the design and synthesis of novel sulfonamides as VEGFR-2 inhibitors, incorporating molecular docking to predict biological activity (Ghorab et al., 2016).
Tautomeric Behavior Analysis
- Erturk et al. (2016) investigated the tautomeric behavior of sulfonamide derivatives, important for understanding their pharmaceutical and biological activities (Erturk, Gumus, Dikmen, & Alver, 2016).
Pharmacokinetic Properties
- Humphreys et al. (2003) utilized structure–metabolism relationships to identify compounds with favorable pharmacokinetic properties, illustrating the compound's relevance in drug development (Humphreys et al., 2003).
Microwave-Assisted Synthesis
- Rheault, Donaldson, & Cheung (2009) reported on the microwave-assisted synthesis of N-substituted benzimidazoles, demonstrating advanced synthesis techniques (Rheault, Donaldson, & Cheung, 2009).
properties
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BN3O4S/c1-10(2)11(3,4)19-12(18-10)9-7-15(8-13-9)20(16,17)14(5)6/h7-8H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQXNFBXPCSFAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648393 |
Source
|
Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
942070-58-8 |
Source
|
Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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